N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
N-(2-Methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. This bicyclic thiophene scaffold is substituted at the 2-position with a 4-methoxyphenoxyacetamido group and at the 3-position with a 2-methoxyethyl carboxamide moiety. The compound’s structure combines hydrophobic (tetrahydrobenzo[b]thiophene) and polar (methoxy, carboxamide) elements, which may influence its solubility, pharmacokinetics, and target interactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-26-12-11-22-20(25)19-16-5-3-4-6-17(16)29-21(19)23-18(24)13-28-15-9-7-14(27-2)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJBSSOAZTXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 380871-26-1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.51 g/mol
- CAS Number : 380871-26-1
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been shown to influence G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.
Key Biological Activities
- Antagonistic Activity : The compound has demonstrated antagonistic properties towards certain GPCRs, potentially modulating pathways involved in pain perception and inflammation.
- Inhibition of Platelet Aggregation : Research indicates that this compound may inhibit platelet aggregation, suggesting potential applications in cardiovascular therapies .
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Case Studies and Experimental Results
A series of studies have evaluated the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on human cell lines | Showed significant inhibition of inflammatory cytokine production. |
| Study 2 | Animal model for pain relief | Demonstrated reduced pain response compared to control groups. |
| Study 3 | Platelet aggregation tests | Indicated a dose-dependent inhibition of platelet aggregation. |
Pharmacological Applications
Given its diverse pharmacological effects, this compound holds promise for various therapeutic applications:
- Cardiovascular Diseases : Due to its ability to inhibit platelet aggregation.
- Chronic Pain Management : Its antagonistic effects on pain pathways suggest potential use in analgesic formulations.
- Anti-inflammatory Treatments : Could be developed into treatments for conditions like arthritis or other inflammatory diseases.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydrobenzo[b]thiophene Derivatives
Contradictions and Limitations
- Yield Discrepancies: Lower yields in complex syntheses (e.g., ) contrast with high yields for simpler derivatives (), highlighting challenges in introducing methoxy/phenoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
